beta-Alanine, N,N'-1,2-ethanediylbis[N-(2-carboxyethyl)-, tetrasodium salt
Overview
Description
beta-Alanine, N,N’-1,2-ethanediylbis[N-(2-carboxyethyl)-, tetrasodium salt: is a chemical compound with the molecular formula C14H20N2Na4O8 and a molecular weight of 436.28 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of beta-Alanine, N,N’-1,2-ethanediylbis[N-(2-carboxyethyl)-, tetrasodium salt involves the reaction of ethylenediamine with beta-alanine and subsequent carboxylation . The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: : Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include purification steps such as crystallization or chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: : beta-Alanine, N,N’-1,2-ethanediylbis[N-(2-carboxyethyl)-, tetrasodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Chemistry: : In chemistry, beta-Alanine, N,N’-1,2-ethanediylbis[N-(2-carboxyethyl)-, tetrasodium salt is used as a chelating agent to bind metal ions, facilitating various chemical reactions .
Biology: : In biological research, this compound is used to study enzyme kinetics and protein interactions due to its ability to form stable complexes with metal ions .
Medicine: : In medicine, it is explored for its potential therapeutic applications, including its role in drug delivery systems and as a component in diagnostic assays .
Industry: : Industrial applications include its use in the formulation of cleaning agents, water treatment chemicals, and as a stabilizer in various industrial processes .
Mechanism of Action
The mechanism of action of beta-Alanine, N,N’-1,2-ethanediylbis[N-(2-carboxyethyl)-, tetrasodium salt involves its ability to chelate metal ions. This chelation process stabilizes metal ions and prevents them from participating in unwanted side reactions. The molecular targets include metal ions such as calcium, magnesium, and iron, which are essential for various biochemical processes.
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include ethylenediaminetetraacetic acid (EDTA), nitrilotriacetic acid (NTA), and diethylenetriaminepentaacetic acid (DTPA) .
Uniqueness: : The uniqueness of beta-Alanine, N,N’-1,2-ethanediylbis[N-(2-carboxyethyl)-, tetrasodium salt lies in its specific structure, which allows for the formation of stable complexes with a wide range of metal ions. This makes it particularly useful in applications where metal ion stabilization is critical .
Properties
IUPAC Name |
tetrasodium;3-[2-[bis(2-carboxylatoethyl)amino]ethyl-(2-carboxylatoethyl)amino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O8.4Na/c17-11(18)1-5-15(6-2-12(19)20)9-10-16(7-3-13(21)22)8-4-14(23)24;;;;/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;;;/q;4*+1/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVPOGPEEJPBFT-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCC(=O)[O-])CCN(CCC(=O)[O-])CCC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2Na4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5070739 | |
Record name | .beta.-Alanine, N,N'-1,2-ethanediylbis[N-(2-carboxyethyl)-, tetrasodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5070739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67874-43-5 | |
Record name | beta-Alanine, N,N'-1,2-ethanediylbis(N-(2-carboxyethyl)-, sodium salt (1:4) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067874435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .beta.-Alanine, N,N'-1,2-ethanediylbis[N-(2-carboxyethyl)-, sodium salt (1:4) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | .beta.-Alanine, N,N'-1,2-ethanediylbis[N-(2-carboxyethyl)-, tetrasodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5070739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrasodium N,N'-ethylenebis[N-(2-carboxylatoethyl)-β-alaninate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.320 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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